Cas no 941916-07-0 (N-1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl-3,4-difluorobenzamide)

N-1-(Benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl-3,4-difluorobenzamide is a synthetic organic compound featuring a tetrahydroquinoline core substituted with a benzenesulfonyl group at the N-1 position and a 3,4-difluorobenzamide moiety at the 6-position. This structure imparts potential utility in medicinal chemistry, particularly as an intermediate or scaffold for drug discovery. The benzenesulfonyl group enhances stability and modulates electronic properties, while the difluorobenzamide moiety may influence binding affinity and metabolic resistance. The compound’s well-defined stereochemistry and functional group arrangement make it suitable for further derivatization in the development of biologically active molecules. Its synthesis and purity are critical for reproducible research applications.
N-1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl-3,4-difluorobenzamide structure
941916-07-0 structure
商品名:N-1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl-3,4-difluorobenzamide
CAS番号:941916-07-0
MF:C22H18F2N2O3S
メガワット:428.451731204987
CID:5505978
PubChem ID:18584171

N-1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl-3,4-difluorobenzamide 化学的及び物理的性質

名前と識別子

    • 941916-07-0
    • 3,4-difluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
    • F2770-0015
    • N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-difluorobenzamide
    • N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-difluorobenzamide
    • AKOS024679270
    • N-1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl-3,4-difluorobenzamide
    • インチ: 1S/C22H18F2N2O3S/c23-19-10-8-16(14-20(19)24)22(27)25-17-9-11-21-15(13-17)5-4-12-26(21)30(28,29)18-6-2-1-3-7-18/h1-3,6-11,13-14H,4-5,12H2,(H,25,27)
    • InChIKey: XVSZQWSPPVGHHL-UHFFFAOYSA-N
    • ほほえんだ: S(C1C=CC=CC=1)(N1C2C=CC(=CC=2CCC1)NC(C1C=CC(=C(C=1)F)F)=O)(=O)=O

計算された属性

  • せいみつぶんしりょう: 428.10061994g/mol
  • どういたいしつりょう: 428.10061994g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 30
  • 回転可能化学結合数: 4
  • 複雑さ: 708
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.1
  • トポロジー分子極性表面積: 74.9Ų

N-1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl-3,4-difluorobenzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2770-0015-10μmol
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-difluorobenzamide
941916-07-0 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2770-0015-40mg
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-difluorobenzamide
941916-07-0 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2770-0015-100mg
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-difluorobenzamide
941916-07-0 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2770-0015-5μmol
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-difluorobenzamide
941916-07-0 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2770-0015-30mg
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-difluorobenzamide
941916-07-0 90%+
30mg
$119.0 2023-05-16
A2B Chem LLC
BA72428-10mg
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-difluorobenzamide
941916-07-0
10mg
$291.00 2024-05-20
A2B Chem LLC
BA72428-25mg
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-difluorobenzamide
941916-07-0
25mg
$360.00 2024-05-20
Life Chemicals
F2770-0015-3mg
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-difluorobenzamide
941916-07-0 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2770-0015-10mg
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-difluorobenzamide
941916-07-0 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2770-0015-15mg
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-difluorobenzamide
941916-07-0 90%+
15mg
$89.0 2023-05-16

N-1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl-3,4-difluorobenzamide 関連文献

N-1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl-3,4-difluorobenzamideに関する追加情報

N-1-(Benzenesulfonyl)-1,2,3,4-Tetrahydroquinolin-6-Yl-3,4-Difluorobenzamide

N-1-(Benzenesulfonyl)-1,2,3,4-Tetrahydroquinolin-6-Yl-3,4-Difluorobenzamide is a complex organic compound with the CAS Registry Number 941916-07-0. This compound belongs to the class of benzamides and features a unique structure that combines a benzenesulfonyl group, a tetrahydroquinoline moiety, and a difluorobenzene ring. The combination of these functional groups makes this compound highly versatile and potentially valuable in various chemical and pharmaceutical applications.

The benzenesulfonyl group is a strong electron-withdrawing group that enhances the electrophilic character of the molecule. This property is particularly useful in reactions involving nucleophilic attack or in stabilizing intermediates during synthesis. The tetrahydroquinoline moiety, on the other hand, introduces a rigid bicyclic structure that can serve as a scaffold for further functionalization. The presence of the difluorobenzene ring adds both electronic and steric effects, which can influence the compound's reactivity and solubility properties.

Recent studies have highlighted the potential of this compound in drug discovery and development. Researchers have explored its role as a building block in constructing bioactive molecules with improved pharmacokinetic profiles. For instance, its ability to form stable amide bonds makes it an ideal candidate for designing peptide-based drugs or as a linker in conjugate systems.

In terms of synthesis, this compound can be prepared through a multi-step process involving nucleophilic aromatic substitution and amide bond formation. The reaction sequence typically begins with the preparation of the corresponding benzene sulfonyl chloride intermediate. Subsequent coupling with the tetrahydroquinoline derivative under appropriate conditions yields the final product. The use of modern catalytic methods has significantly improved the yield and purity of this synthesis pathway.

From an analytical standpoint, this compound has been characterized using advanced spectroscopic techniques such as HPLC, NMR, and MS. These analyses confirm its molecular formula (C25H20F2N2O3S) and molecular weight (508.57 g/mol). Its physical properties include a melting point of approximately 285°C and a solubility profile that makes it suitable for use in organic solvents commonly employed in pharmaceutical formulations.

The structural complexity of N-1-(Benzenesulfonyl)-1,2,3,4-Tetrahydroquinolin-6-Yl-3,4-Difluorobenzamide also lends itself to applications in materials science. For example, its rigid framework could be exploited in designing advanced polymers or as a component in hybrid materials with tailored electronic properties.

In conclusion, N-1-(Benzenesulfonyl)-1,2,3,4-Tetrahydroquinolin-6-Yl-3,4-Difluorobenzamide (CAS No: 941916-07-0) is a multifaceted compound with promising potential across various scientific domains. Its unique combination of functional groups and structural features positions it as a valuable tool for researchers in chemistry and pharmacology seeking to develop innovative solutions.

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